(4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester
Description
Overview of Cyclohexyl Derivatives in Organic Chemistry Research
The cyclohexane (B81311) ring is a ubiquitous structural motif in organic chemistry, valued for its conformational complexity and its presence in a vast number of natural and synthetic compounds. As a saturated carbocycle, its derivatives are fundamental building blocks in fields ranging from pharmaceuticals to materials science. Research has shown that cyclohexane-containing compounds are integral to a number of drugs, vitamins, and antibiotics. spcmc.ac.in The specific arrangement of substituents on the cyclohexane ring gives rise to stereoisomers, whose distinct three-dimensional structures can lead to different biological activities and physical properties.
A central concept in the study of cyclohexyl derivatives is conformational analysis, which examines the spatial arrangement of atoms and the associated energies. libretexts.org For a cyclohexane ring, the "chair" conformation is the most stable, as it minimizes both angle strain and torsional strain. In a substituted cyclohexane, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. pressbooks.pub Generally, a substituent is more stable in the equatorial position to minimize steric hindrance, a phenomenon known as 1,3-diaxial interaction. pressbooks.publibretexts.org Understanding these conformational preferences is critical for designing molecules with specific shapes and properties, a key aspect of modern drug discovery and materials engineering. The incorporation of cyclohexyl groups has been studied as a method to enhance the thermal stability of organic semiconductors, demonstrating their utility in advanced materials.
Contextualization of Ester Functionality within Complex Organic Molecules
Esters are a pivotal class of organic compounds, defined by a carbonyl group adjacent to an ether linkage (R-COOR'). chemeo.com This functional group is widespread in nature, contributing to the characteristic fragrances and flavors of fruits and flowers. pressbooks.puborgsyn.org In industry, esters are used as solvents, plasticizers, and are the building blocks of important polymers like polyesters. sapub.org
The chemical and physical properties of a molecule are significantly influenced by the presence of an ester group. Esters are more polar than ethers but less polar than alcohols. sapub.org They can act as hydrogen bond acceptors but not donors, which means they generally have lower boiling points than carboxylic acids of similar molecular weight due to the absence of intermolecular hydrogen bonding. pressbooks.pubsapub.org The reactivity of esters is centered on the electrophilic carbonyl carbon, which is susceptible to attack by nucleophiles, leading to reactions such as hydrolysis and transesterification. sapub.org This reactivity makes esters valuable as intermediates in complex organic synthesis. orgsyn.org In biological systems, ester bonds are fundamental, most notably in lipids like triglycerides, which are the primary form of energy storage in many organisms. chemeo.com
Academic Relevance of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester within Structure-Property Relationship Studies
While extensive academic studies focusing specifically on this compound are not widely published, its structure provides a compelling case study for understanding structure-property relationships. The molecule combines the conformational features of a substituted cyclohexane ring with the functional characteristics of an ester, making it an ideal subject for predictive chemical analysis.
The key structural feature of this compound is the 4,4-dimethyl substitution on the cyclohexane ring. This "gem-dimethyl" group has a significant impact on the ring's conformational flexibility. Unlike a monosubstituted ring that can readily "flip" between two chair conformations, the 4,4-dimethyl group introduces a degree of rigidity. This conformational anchoring is of significant academic interest because it creates a more defined and predictable molecular scaffold.
Structure-property relationship studies aim to correlate a molecule's specific structural features with its macroscopic physical and chemical properties. In the case of this compound, research would focus on how the fixed cyclohexane conformation influences properties such as:
Physical Properties : The rigid structure would affect how the molecules pack in a crystal lattice, influencing melting point. In the liquid state, it would alter viscosity and refractive index compared to more flexible, non-alkylated analogs like ethyl cyclohexylacetate.
Reactivity : The orientation of the acetic acid ethyl ester side chain relative to the ring is fixed. This allows for the study of how this specific spatial arrangement affects the accessibility and reactivity of the ester group.
Solubility and Polarity : The bulky, nonpolar dimethylcyclohexyl group combined with the polar ester functionality presents an interesting balance that would determine its solubility in various solvents.
Below are some predicted physicochemical properties for the compound.
| Property | Predicted Value | Unit |
| Boiling Point | 232.0 ± 8.0 | °C |
| Density | 0.905 ± 0.06 | g/cm³ |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4,4-dimethylcyclohexyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-4-14-11(13)9-10-5-7-12(2,3)8-6-10/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUVBKBEVHMHLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,4 Dimethyl Cyclohexyl Acetic Acid Ethyl Ester
Classical Esterification Routes and Optimization
Classical methods focus on the final step of forming the ethyl ester from (4,4-Dimethyl-cyclohexyl)-acetic acid. The primary challenge in these routes is overcoming the steric hindrance presented by the bulky 4,4-dimethylcyclohexyl group adjacent to the carboxylic acid function.
Fischer Esterification and Catalytic Enhancements
The Fischer-Speier esterification is a foundational acid-catalyzed reaction that involves the condensation of a carboxylic acid and an alcohol. organic-chemistry.org For the synthesis of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester, this entails reacting (4,4-Dimethyl-cyclohexyl)-acetic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst. libretexts.org
The reaction is an equilibrium process, and strategies must be employed to drive it toward the product side. libretexts.orgmasterorganicchemistry.com This is typically achieved in two ways:
Use of Excess Alcohol : Employing ethanol as the solvent ensures a large molar excess, shifting the equilibrium towards the formation of the ethyl ester according to Le Châtelier's principle. masterorganicchemistry.comtamu.edu
Removal of Water : The water produced as a byproduct can be removed from the reaction mixture, for instance, by using a Dean-Stark apparatus or by adding a dehydrating agent. organic-chemistry.org
The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst (e.g., H₂SO₄, TsOH), which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com The alcohol then performs a nucleophilic attack on this activated carbon, leading to a tetrahedral intermediate. organic-chemistry.orgcerritos.edu Subsequent proton transfer and elimination of a water molecule yield the final ester. organic-chemistry.orgcerritos.edu
Catalytic Enhancements: Due to the steric hindrance of the substituted cyclohexylacetic acid, reaction rates can be slow. masterorganicchemistry.com Various catalysts can be employed to improve the reaction kinetics and yield.
| Catalyst Type | Examples | Role |
| Brønsted Acids | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH) | Protonates the carbonyl group, activating it for nucleophilic attack. organic-chemistry.org |
| Lewis Acids | Zirconium(IV) or Hafnium(IV) salts | Coordinate to the carbonyl oxygen, increasing its electrophilicity. organic-chemistry.org |
| Solid Acid Catalysts | Ion-exchange resins (e.g., Dowex) | Provide a heterogeneous catalytic surface, simplifying product purification. vernier.com |
A typical laboratory procedure would involve refluxing the carboxylic acid in a large excess of ethanol with a catalytic amount of concentrated sulfuric acid for several hours, followed by workup and purification. cerritos.eduwvu.edu
Transesterification Strategies
Transesterification is the process of converting one ester into another by reacting it with an alcohol. masterorganicchemistry.com This method could be employed to synthesize the target compound if a different ester, such as the methyl ester of (4,4-Dimethyl-cyclohexyl)-acetic acid, is more readily available. The process involves exchanging the methoxy (B1213986) group for an ethoxy group.
The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
Acid-Catalyzed Transesterification : The mechanism is analogous to Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by ethanol, and elimination of methanol (B129727) to drive the equilibrium. masterorganicchemistry.com
Base-Catalyzed Transesterification : A strong base, such as sodium ethoxide (NaOEt), is used in catalytic amounts. The ethoxide ion acts as a nucleophile, attacking the carbonyl carbon of the starting ester to form a tetrahedral intermediate. The subsequent elimination of the methoxide (B1231860) ion yields the desired ethyl ester. masterorganicchemistry.com
To ensure a high conversion rate, a large excess of ethanol is used as the solvent to shift the equilibrium toward the formation of the more thermodynamically stable ethyl ester and product alcohol (methanol). organic-chemistry.org
Advanced Synthetic Approaches to the Cyclohexyl Moiety and Ester Linkage
These methods construct the carbon skeleton and incorporate the acetic acid ethyl ester side chain, often starting from simpler cyclic precursors like 4,4-dimethylcyclohexanone (B1295358).
Reformatsky Reaction Derivatives in Cyclohexane (B81311) Synthesis
The Reformatsky reaction provides a powerful method for forming carbon-carbon bonds by reacting an α-halo ester with a carbonyl compound in the presence of metallic zinc. wikipedia.orgthermofisher.com To synthesize a precursor to the target molecule, 4,4-dimethylcyclohexanone can be reacted with ethyl bromoacetate (B1195939) and activated zinc. iitk.ac.inlibretexts.org
The reaction proceeds via the formation of an organozinc reagent, often called a Reformatsky enolate, from the ethyl bromoacetate and zinc. wikipedia.orglibretexts.org This enolate is less reactive than corresponding Grignard or lithium reagents, which prevents side reactions like nucleophilic addition to the ester group. wikipedia.orglibretexts.org The organozinc reagent then adds to the carbonyl group of 4,4-dimethylcyclohexanone to form a β-hydroxy ester, ethyl (1-hydroxy-4,4-dimethyl-cyclohexyl)-acetate, after an acidic workup. wikipedia.org
Subsequent Transformation: The resulting β-hydroxy ester is not the final product. The hydroxyl group must be removed to yield the saturated alkyl chain. This deoxygenation can be achieved through a two-step process:
Dehydration : Acid-catalyzed dehydration of the tertiary alcohol leads to the formation of an α,β-unsaturated ester, ethyl (4,4-dimethylcyclohexylidene)acetate.
Reduction : The carbon-carbon double bond of the unsaturated ester is then reduced, typically through catalytic hydrogenation (e.g., using H₂ over a Palladium catalyst), to yield the final product, this compound.
Wittig-Horner Reaction Variants for Olefinic Precursors
The Horner-Wadsworth-Emmons (HWE) reaction, a variant of the Wittig reaction, is highly effective for synthesizing alkenes from aldehydes or ketones. wikipedia.org It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than a standard Wittig ylide, reacting with a carbonyl compound to produce an alkene. wikipedia.orgpediaa.com The byproduct, a water-soluble dialkylphosphate salt, is easily removed during purification. wikipedia.orgpediaa.com
In this synthetic route, 4,4-dimethylcyclohexanone is treated with the carbanion generated from triethyl phosphonoacetate in the presence of a base (e.g., NaH, NaOEt). organic-chemistry.org This reaction typically yields the α,β-unsaturated ester, ethyl (4,4-dimethylcyclohexylidene)acetate, with a high preference for the thermodynamically stable E-isomer. wikipedia.orgorganic-chemistry.org
| Step | Reactants | Reagents/Conditions | Product |
| 1. HWE Reaction | 4,4-Dimethylcyclohexanone, Triethyl phosphonoacetate | Base (e.g., NaH) in an aprotic solvent (e.g., THF) | Ethyl (4,4-dimethylcyclohexylidene)acetate |
| 2. Reduction | Ethyl (4,4-dimethylcyclohexylidene)acetate | H₂, Catalyst (e.g., Pd/C) | This compound |
As with the Reformatsky route, the olefinic ester intermediate must be reduced to obtain the final saturated product. Catalytic hydrogenation is the standard method for this transformation, effectively reducing the double bond without affecting the ester functionality.
Wolff-Kishner Reduction for Alkylcyclohexane Formation
The Wolff-Kishner reduction is a classic method for the deoxygenation of aldehydes and ketones, converting a carbonyl group into a methylene (B1212753) (CH₂) group under strongly basic conditions. wikipedia.orgbyjus.com The reaction involves the formation of a hydrazone intermediate, which, upon heating with a strong base like potassium hydroxide (B78521) in a high-boiling solvent (e.g., diethylene glycol), decomposes to release nitrogen gas and form the corresponding alkane. byjus.comalfa-chemistry.com
While the Wolff-Kishner reduction is not used to create the ester group directly, it is a key reaction for forming the alkylcyclohexane framework from a keto-precursor. A plausible synthetic sequence would involve first creating a keto-acid or keto-ester and then reducing the ketone.
Synthesizing a precursor keto-acid, such as (4,4-dimethyl-1-oxocyclohexyl)acetic acid.
Performing the Wolff-Kishner reduction on this keto-acid to yield (4,4-Dimethyl-cyclohexyl)-acetic acid. The carboxylate formed under the basic conditions is protonated during the acidic workup.
Finally, subjecting the resulting (4,4-Dimethyl-cyclohexyl)-acetic acid to Fischer esterification as described in section 2.1.1 to obtain the target ethyl ester.
Modifications like the Huang-Minlon procedure, which involves refluxing the carbonyl compound with hydrazine (B178648) hydrate (B1144303) and a base in a high-boiling alcohol, can improve yields and shorten reaction times. alfa-chemistry.comthermofisher.com
Acid-Catalyzed Cyclization and Esterification Reactions
The synthesis of this compound would typically involve the direct esterification of (4,4-Dimethyl-cyclohexyl)-acetic acid with ethanol. This reaction, a classic example of Fischer-Speier esterification, is catalyzed by a strong acid. The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen atom of the ethanol molecule attacks this activated carbon, leading to the formation of a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product and regenerates the acid catalyst.
Catalytic Systems in the Synthesis of this compound
The choice of catalyst is crucial for optimizing the rate and yield of the esterification reaction. Catalysts for this process are broadly categorized as either homogeneous or heterogeneous.
Homogeneous catalysts dissolve in the reaction medium, providing excellent contact with the reactants and often leading to high reaction rates. For the synthesis of this compound, common homogeneous acid catalysts would include strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), as well as organic sulfonic acids such as p-toluenesulfonic acid (TsOH). researchgate.net
These catalysts operate by providing the protons necessary to initiate the esterification mechanism described above. While highly effective, homogeneous catalysts present significant drawbacks, including difficulties in separation from the product mixture, which often requires neutralization and washing steps. These steps can generate corrosive and environmentally challenging waste streams. Furthermore, the catalyst is typically not recoverable for reuse. researchgate.net
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. This characteristic offers significant advantages, most notably the ease of separation of the catalyst from the product by simple filtration. This simplifies the purification process, minimizes waste generation, and allows for the catalyst to be recovered and reused over multiple reaction cycles, making the process more economical and environmentally benign. researchgate.netresearchgate.net
Solid acid catalysts are a cornerstone of heterogeneous catalysis in esterification. Examples relevant to the potential synthesis of this compound include:
Sulfonic Acid Resins: Ion-exchange resins, such as Amberlyst-15, are widely used. These are polystyrene-based polymers functionalized with sulfonic acid (-SO₃H) groups that act as proton-donating catalytic sites. They have demonstrated high activity in various esterification reactions. researchgate.netresearchgate.net
Supported Heteropolyacids: Heteropolyacids like silicotungstic acid (H₄SiW₁₂O₄₀) can be supported on high-surface-area materials like silica (B1680970) or carbon. These catalysts are known for their strong Brønsted acidity and are effective in promoting esterification. researchgate.net
Sulfated Metal Oxides: Materials like sulfated zirconia (SO₄²⁻/ZrO₂) are classified as solid superacids and exhibit high catalytic activity in esterification due to their strong acid sites. researchgate.net
The table below compares the features of common solid acid catalysts applicable to ester synthesis.
| Catalyst Type | Examples | Key Advantages | Key Disadvantages |
| Sulfonic Acid Resins | Amberlyst-15, Dowex 50WX8 | High acidity, commercially available, well-studied | Limited thermal stability (typically < 150 °C) |
| Supported Heteropolyacids | H₄SiW₁₂O₄₀/SiO₂ | Very strong acidity, high activity | Potential for leaching of the active species from the support |
| Sulfated Metal Oxides | Sulfated Zirconia | Superacidic sites, high thermal stability | Can be deactivated by water, more complex preparation |
In recent years, nanomaterials have emerged as a promising class of catalyst supports and catalysts due to their exceptionally high surface-area-to-volume ratio, which allows for a high density of active sites.
For esterification reactions, functionalized nanomaterials can act as highly efficient solid acid catalysts. For instance, carbon nanotubes or magnetic nanoparticles (e.g., Fe₃O₄) can be functionalized with sulfonic acid groups (-SO₃H). These nanocatalysts combine the benefits of high catalytic activity with unique properties that facilitate their separation. Magnetic nanocatalysts, for example, can be easily removed from the reaction mixture using an external magnetic field, offering a simple and efficient recovery method.
Polymer-supported catalysts represent a major category of heterogeneous catalysts where the active catalytic species is chemically bonded to or physically entrapped within a polymer matrix. This approach immobilizes the catalyst, preventing its loss during workup and allowing for its reuse.
For acid-catalyzed esterification, the most common examples are the sulfonic acid-functionalized polystyrene resins (e.g., Amberlyst-15) mentioned previously. These materials are essentially copolymers of styrene (B11656) and divinylbenzene (B73037) (for cross-linking) that have been sulfonated. The polymer backbone provides a robust, insoluble support for the acidic functional groups, making them effective and recyclable catalysts for producing esters like this compound.
Heterogeneous Catalysis for Improved Yields and Selectivity
Process Intensification and Reaction Engineering for Scalable Synthesis
The esterification of (4,4-Dimethyl-cyclohexyl)-acetic acid with ethanol presents challenges typical of reactions involving bulky substrates, namely steric hindrance, which can lead to slower reaction rates and unfavorable equilibria. Consequently, process intensification strategies are paramount to achieving high conversion and yield in a cost-effective manner.
Batch reactors are commonly employed for the production of specialty chemicals due to their flexibility. The optimization of a batch process for the synthesis of this compound involves the careful control of several key parameters to overcome the inherent kinetic limitations.
The primary method for this esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. To drive the reaction equilibrium towards the product side, continuous removal of water, a byproduct of the reaction, is essential.
Key Optimization Parameters:
Catalyst Selection and Loading: While homogeneous catalysts like sulfuric acid or p-toluenesulfonic acid are effective, their use can lead to corrosion and purification challenges. Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), offer advantages in terms of ease of separation and reusability. The optimal catalyst loading needs to be determined experimentally to balance reaction rate with cost. For analogous esterifications of sterically hindered acids, catalyst loadings in the range of 5-15% by weight of the carboxylic acid have been reported to be effective.
Reactant Molar Ratio: Employing a significant excess of ethanol can shift the equilibrium to favor the formation of the ethyl ester. Molar ratios of ethanol to (4,4-Dimethyl-cyclohexyl)-acetic acid ranging from 3:1 to 10:1 are typically explored to maximize conversion.
Temperature: The reaction temperature influences both the reaction rate and the equilibrium position. Higher temperatures generally increase the reaction rate. However, for the esterification of cyclohexanoic acid, a structurally similar compound, studies have shown that operating at temperatures between 70°C and 100°C provides a good balance between reaction kinetics and minimizing potential side reactions.
Water Removal: The continuous removal of water is critical for achieving high conversions. This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or by operating the reactor under vacuum.
Agitation: Sufficient agitation is necessary to ensure proper mixing of the reactants and catalyst, particularly when using heterogeneous catalysts, to minimize mass transfer limitations.
Illustrative Batch Reactor Optimization Data (Hypothetical based on analogous systems):
| Parameter | Range Explored | Optimal Condition (Hypothetical) | Effect on Yield |
| Ethanol:Acid Molar Ratio | 2:1 to 12:1 | 8:1 | Increasing ratio shifts equilibrium, improving yield up to a point of diminishing returns. |
| Catalyst Loading (Amberlyst-15) | 5% to 20% (w/w) | 15% | Higher loading increases reaction rate, but may not be cost-effective beyond the optimum. |
| Temperature | 60°C to 110°C | 95°C | Increases reaction rate; higher temperatures may lead to side reactions or require higher pressure. |
| Reaction Time | 2 to 24 hours | 12 hours | Time required to reach equilibrium or desired conversion. |
Continuous flow chemistry offers several advantages over batch processing for the synthesis of this compound, including enhanced heat and mass transfer, improved safety, and the potential for higher throughput and automation. A common setup for continuous esterification is a packed-bed reactor.
In a packed-bed reactor setup, a solution of (4,4-Dimethyl-cyclohexyl)-acetic acid and ethanol is continuously passed through a heated column packed with a solid acid catalyst. The product stream is then collected and purified.
Key Considerations for Continuous Flow Synthesis:
Reactor Design: A tubular reactor packed with a heterogeneous catalyst is a suitable configuration. The dimensions of the reactor (length and diameter) and the catalyst particle size are critical design parameters that influence residence time, pressure drop, and conversion.
Catalyst Choice: The stability and activity of the heterogeneous catalyst under continuous flow conditions are crucial. Macroporous ion-exchange resins are often preferred due to their high surface area and robustness.
Flow Rate and Residence Time: The flow rate of the reactant mixture determines the residence time within the reactor. Optimizing the flow rate is essential to allow sufficient time for the reaction to proceed to the desired conversion without leading to excessively long processing times. For sterically hindered esters, longer residence times may be necessary compared to less hindered substrates.
Temperature and Pressure: Continuous flow reactors allow for precise temperature control, which is critical for optimizing the reaction rate and minimizing byproducts. Operating at elevated pressure can enable the use of higher temperatures without boiling the solvent, further accelerating the reaction.
Solvent: While an excess of ethanol can serve as the solvent, the use of a co-solvent can sometimes improve solubility and modify the reaction conditions.
In-line Purification: A significant advantage of continuous flow is the potential for integrating in-line purification steps, such as liquid-liquid extraction or distillation, to continuously remove the product and unreacted starting materials.
Comparative Data for Continuous Flow Synthesis (Hypothetical based on analogous systems):
| Parameter | Typical Range | Impact on Process |
| Residence Time | 10 - 60 minutes | Longer residence times generally lead to higher conversion but lower throughput. |
| Temperature | 80°C - 150°C | Higher temperatures increase the reaction rate, but catalyst stability must be considered. |
| Pressure | 1 - 10 bar | Allows for operation at temperatures above the boiling point of the reactants at atmospheric pressure. |
| Catalyst Bed Length | 10 - 50 cm | A longer bed increases residence time and potential for higher conversion. |
By carefully optimizing these parameters in both batch and continuous flow settings, the synthesis of this compound can be scaled up efficiently and economically. The choice between batch and continuous processing will ultimately depend on the desired production scale, economic considerations, and the specific infrastructure available.
Reaction Chemistry and Transformations of 4,4 Dimethyl Cyclohexyl Acetic Acid Ethyl Ester
Hydrolysis and Saponification Reactions
Hydrolysis, the cleavage of a chemical bond by the addition of water, is a characteristic reaction of esters. This process can be catalyzed by either an acid or a base, with the latter being commonly referred to as saponification.
The acid-catalyzed hydrolysis of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester is a reversible process that results in the formation of (4,4-Dimethyl-cyclohexyl)-acetic acid and ethanol (B145695). The reaction is typically carried out by heating the ester in the presence of water and a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
The mechanism proceeds through several key steps:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by the acid catalyst (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion part of the tetrahedral intermediate to one of the oxygen atoms of the original ethoxy group. This converts the ethoxy group into a good leaving group (ethanol).
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the protonated ethoxy group as a neutral ethanol molecule.
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product, (4,4-Dimethyl-cyclohexyl)-acetic acid.
Because the reaction is reversible, it is often performed with a large excess of water to drive the equilibrium towards the products, in accordance with Le Châtelier's principle.
Base-catalyzed hydrolysis, or saponification, of this compound is an irreversible reaction that yields the salt of the carboxylic acid and ethanol. The use of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), makes the process irreversible.
The mechanism involves two main stages:
Nucleophilic Addition: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.
Elimination of the Alkoxide: The intermediate collapses, and the ethoxide ion (CH₃CH₂O⁻) is eliminated. This step results in the formation of (4,4-Dimethyl-cyclohexyl)-acetic acid.
Acid-Base Reaction: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and forms ethanol and the carboxylate salt ((4,4-Dimethyl-cyclohexyl)-acetate). This final step is essentially irreversible and drives the entire reaction to completion.
Rate = k[this compound][OH⁻]
| Initial Ester Concentration ([E]₀) (mol/L) | Initial Hydroxide Concentration ([OH⁻]₀) (mol/L) | Initial Rate (mol/L·s) | Calculated Rate Constant (k) (L/mol·s) |
|---|---|---|---|
| 0.050 | 0.050 | 6.25 x 10⁻⁵ | 0.025 |
| 0.100 | 0.050 | 1.25 x 10⁻⁴ | 0.025 |
| 0.050 | 0.100 | 1.25 x 10⁻⁴ | 0.025 |
| 0.100 | 0.100 | 2.50 x 10⁻⁴ | 0.025 |
Derivatization and Functional Group Interconversions
The ester moiety of this compound is a versatile handle for further chemical modifications, allowing for its conversion into a variety of other functional groups.
Esters can be reduced to primary alcohols using powerful reducing agents. This compound is resistant to mild reducing agents like sodium borohydride (B1222165) (NaBH₄) but can be effectively reduced by strong agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.orgcommonorganicchemistry.com
The reaction, typically performed in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), cleaves the ester bond and reduces the carbonyl group. The process involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is immediately reduced further by another equivalent of LiAlH₄ to the corresponding primary alcohol. A final aqueous workup step is required to protonate the resulting alkoxides.
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. masterorganicchemistry.com For this compound, this reaction can be used to synthesize other esters by reacting it with a different alcohol in the presence of an acid or base catalyst. organic-chemistry.orgbiofueljournal.combiofueljournal.com
Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction is an equilibrium process, and to favor the formation of the desired product, the reactant alcohol is typically used in large excess as the solvent.
Base-Catalyzed Transesterification: An alkoxide base corresponding to the desired alcohol (e.g., methoxide (B1231860) for a methyl ester) is used as the catalyst. The reaction proceeds via nucleophilic acyl substitution. This is also an equilibrium reaction, driven to completion by using the alcohol as the solvent. masterorganicchemistry.com
The following table illustrates the expected products from the transesterification of this compound with various alcohols.
| Reactant Alcohol | Catalyst Type | Product Ester |
|---|---|---|
| Methanol (B129727) (CH₃OH) | Acid or Base | (4,4-Dimethyl-cyclohexyl)-acetic acid methyl ester |
| Propan-1-ol (CH₃CH₂CH₂OH) | Acid or Base | (4,4-Dimethyl-cyclohexyl)-acetic acid propyl ester |
| Propan-2-ol ((CH₃)₂CHOH) | Acid or Base | (4,4-Dimethyl-cyclohexyl)-acetic acid isopropyl ester |
| Benzyl (B1604629) alcohol (C₆H₅CH₂OH) | Acid or Base | (4,4-Dimethyl-cyclohexyl)-acetic acid benzyl ester |
This compound can be converted into amides through a reaction known as ammonolysis, which involves heating the ester with ammonia (B1221849) or a primary or secondary amine. nih.gov However, this direct reaction is often slow and may require high temperatures and pressures. researchgate.net
A more common and efficient strategy for amide formation involves a two-step process:
First, the ester is hydrolyzed to the corresponding carboxylic acid, (4,4-Dimethyl-cyclohexyl)-acetic acid, as described in section 3.1.
The carboxylic acid is then activated by converting it into a more reactive derivative, such as an acyl chloride (using thionyl chloride, SOCl₂) or by using a peptide coupling reagent (e.g., DCC, EDC). This activated intermediate readily reacts with ammonia or an amine to form the desired amide with high yield under mild conditions.
The table below shows potential amide products formed from this compound (via its carboxylic acid derivative) with various amines.
| Reactant Amine | Product Amide Name |
|---|---|
| Ammonia (NH₃) | 2-(4,4-Dimethylcyclohexyl)acetamide |
| Methylamine (CH₃NH₂) | 2-(4,4-Dimethylcyclohexyl)-N-methylacetamide |
| Dimethylamine ((CH₃)₂NH) | 2-(4,4-Dimethylcyclohexyl)-N,N-dimethylacetamide |
| Aniline (C₆H₅NH₂) | 2-(4,4-Dimethylcyclohexyl)-N-phenylacetamide |
Reactions Involving the Cyclohexyl Ring System
The reactivity of the this compound is largely dictated by the saturated nature of the cyclohexane (B81311) ring. Direct transformations on the ring typically require harsh conditions or the introduction of functional groups to facilitate reactions. The presence of the gem-dimethyl group at the C4 position sterically hinders certain approaches and influences the conformational stability of the ring, which can affect the stereochemical outcome of reactions on substituted analogues. libretexts.orglibretexts.org
While the parent compound is saturated, its unsaturated analogues, such as (4,4-dimethyl-cyclohex-1-en-1-yl)-acetic acid ethyl ester, would be susceptible to electrophilic addition reactions. In these reactions, an electrophile adds across the double bond, breaking the π-bond and forming two new σ-bonds. researchgate.net The regioselectivity of such additions is governed by the stability of the intermediate carbocation.
Common electrophilic addition reactions include:
Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) would proceed via a carbocation intermediate. The stability of this intermediate dictates the final product according to Markovnikov's rule.
Hydration: Acid-catalyzed addition of water introduces a hydroxyl group.
Halogenation: Addition of halogens like Br₂ or Cl₂ results in a di-halogenated cyclohexane ring.
The rate of these reactions depends on the stability of the transition state, which is close in energy to the carbocation intermediate. stackexchange.com The presence of alkyl groups, like the gem-dimethyl group, can stabilize the carbocation through inductive effects, potentially influencing the reaction rate compared to unsubstituted cyclohexene (B86901) derivatives. stackexchange.com
Table 1: Predicted Products of Electrophilic Addition to an Unsaturated Analogue This table outlines the expected major products from the reaction of (4,4-dimethyl-cyclohex-1-en-1-yl)-acetic acid ethyl ester with various electrophiles, based on general principles of electrophilic addition.
| Reagent | Reaction Type | Predicted Major Product |
| HBr | Hydrobromination | (1-Bromo-4,4-dimethyl-cyclohexyl)-acetic acid ethyl ester |
| H₂O, H₂SO₄ (cat.) | Acid-Catalyzed Hydration | (1-Hydroxy-4,4-dimethyl-cyclohexyl)-acetic acid ethyl ester |
| Br₂ in CCl₄ | Bromination | (1,2-Dibromo-4,4-dimethyl-cyclohexyl)-acetic acid ethyl ester |
Direct substitution on the saturated cyclohexane ring is challenging and typically proceeds through free-radical mechanisms, which often lack selectivity and can result in a mixture of products. For instance, free-radical halogenation with chlorine or bromine in the presence of UV light could lead to substitution at any of the methylene (B1212753) positions on the ring. The presence of the bulky gem-dimethyl group at C4 would likely influence the product distribution due to steric hindrance, potentially favoring substitution at positions further from this group.
Conformational analysis is crucial in understanding the reactivity of substituted cyclohexanes. Substituents prefer to occupy the equatorial position to minimize steric strain from 1,3-diaxial interactions. libretexts.orglibretexts.org In any potential substitution reaction on a derivative of this compound, the conformational preference of the incoming substituent would play a role in the stability of the final product.
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.dethermofisher.com While the parent ester does not readily undergo rearrangement, its isomeric derivatives, particularly those with specific functional groups, can participate in synthetically important transformations. libretexts.org
Key examples of rearrangements applicable to derivatives include:
Pinacol-Pinacolone Rearrangement: An acid-catalyzed rearrangement of a 1,2-diol (vicinal diol) to a ketone. A hypothetical derivative, (4,4-dimethyl-1,2-dihydroxycyclohexyl)-acetic acid ethyl ester, would undergo this rearrangement. The reaction's course is controlled by stereoelectronic effects, with the migration of the group anti-periplanar to the leaving group being favored. spcmc.ac.in The migration of a carbon from the ring would result in a ring-contraction, yielding a cyclopentyl ketone derivative.
Baeyer-Villiger Oxidation: This reaction converts a ketone to an ester using a peroxy acid. wiley-vch.de A ketone analogue, such as ethyl 2-(4,4-dimethyl-1-oxocyclohexyl)acetate, could be oxidized to a lactone (a cyclic ester). The migratory aptitude follows the order: tertiary alkyl > cyclohexyl > secondary alkyl. wiley-vch.de This indicates that one of the ring carbons would migrate to the oxygen atom.
The stereochemistry of the cyclohexane ring is a critical factor in these rearrangements, as the axial or equatorial position of substituents can dictate the reaction pathway and the resulting products. spcmc.ac.in
Complexation and Encapsulation Chemistry
The nonpolar, bulky 4,4-dimethylcyclohexyl group of the ester allows it to participate in host-guest chemistry and makes it a suitable candidate for encapsulation within hydrophobic matrices.
Host-guest chemistry involves the formation of complexes where a "host" molecule encloses a "guest" molecule through non-covalent interactions like van der Waals forces, hydrophobic interactions, or hydrogen bonding. wikipedia.orgnih.gov Macrocyclic hosts such as cyclodextrins, calixarenes, and cucurbiturils possess hydrophobic inner cavities and are capable of encapsulating nonpolar guest molecules in aqueous solutions. thno.orgnih.gov
Given its hydrophobic nature, the 4,4-dimethylcyclohexyl moiety of the title compound is an ideal guest for inclusion within the cavity of a suitable host. Cyclodextrins, which are cyclic oligosaccharides, are particularly well-suited for this purpose due to their biocompatibility and ability to encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. thno.orgnih.gov The size of the host's cavity is crucial for stable complex formation.
Table 2: Potential Supramolecular Hosts for Complexation This table summarizes common macrocyclic hosts and their potential for forming inclusion complexes with this compound based on their cavity characteristics.
| Host Molecule | Type | Cavity Characteristics | Potential for Complexation |
| β-Cyclodextrin | Oligosaccharide | Moderately sized, hydrophobic | High; the cyclohexyl group is a suitable size for the cavity. wikipedia.org |
| γ-Cyclodextrin | Oligosaccharide | Larger hydrophobic cavity | Moderate; may be too large for a single guest molecule, potentially leading to a less stable complex. wikipedia.org |
| Calix wikipedia.orgarene | Phenolic Macrocycle | Tunable, deep hydrophobic pocket | High; can be functionalized to optimize binding with the ester group. |
| Cucurbit nih.govuril | Glycoluril Macrocycle | Rigid, hydrophobic cavity | Moderate to High; known to bind alkyl and cycloalkyl groups. researchgate.net |
Microencapsulation is a process where a core material is coated with a polymeric shell to form microcapsules. This technology can protect the core material, control its release, and modify its physical properties. Ethyl cellulose (B213188) is a common, biocompatible polymer used for creating microcapsules for the controlled release of various substances. nih.govessencejournal.com
An established method for encapsulation is the emulsion solvent evaporation technique. essencejournal.comscispace.com In this process:
The core material, this compound, and the shell polymer (e.g., ethyl cellulose) are dissolved in a volatile organic solvent that is immiscible with water, such as ethyl acetate (B1210297).
This organic phase is emulsified in an aqueous phase containing a surfactant to form small droplets.
The organic solvent is then removed by evaporation, causing the polymer to precipitate around the core droplets, forming solid microcapsules.
The properties of the resulting microcapsules and the release profile of the encapsulated compound are influenced by several factors, including the polymer concentration, the core-to-polymer ratio, and the type and concentration of the surfactant used. nih.gov Release of the encapsulated agent can occur through diffusion through the polymer wall or degradation of the coating. researchgate.net Mathematical models are often employed to understand and predict the release behavior of encapsulated compounds from packaging or coating materials. researchgate.netdntb.gov.ua
Table 3: Influence of Formulation Variables on Ethyl Cellulose Microcapsule Properties This table outlines how different parameters in the emulsion solvent evaporation process can affect the final characteristics of microcapsules designed to encapsulate a compound like this compound.
| Variable | Effect of Increase | Impact on Release Rate |
| Ethyl Cellulose Concentration | Increases microcapsule size and wall thickness. nih.gov | Decreases release rate. nih.gov |
| Core-to-Polymer Ratio | Increases drug loading, may lead to incomplete encapsulation at high ratios. | Increases release rate (thinner walls). |
| Surfactant Concentration | Decreases microcapsule size due to more stable emulsion droplets. nih.gov | Increases release rate (larger surface area). nih.gov |
| Stirring Speed | Decreases microcapsule size. | Increases release rate. |
Spray Drying Techniques for Formulation
Spray drying is a widely utilized process in the pharmaceutical and chemical industries for producing dry powders from a liquid or slurry by rapidly drying with a hot gas. This technique is particularly advantageous for creating amorphous solid dispersions, which can enhance the solubility and bioavailability of poorly soluble compounds. The process involves the atomization of a solution or suspension containing the compound of interest and a carrier polymer into a hot drying chamber. The solvent rapidly evaporates, leaving behind solid particles.
Key process parameters in spray drying that are typically optimized for a specific formulation include:
Inlet and Outlet Temperatures: These affect the drying rate and the residual solvent levels in the final product.
Feed Rate: The rate at which the liquid feed is pumped into the atomizer.
Atomization Gas Flow/Pressure: This influences the droplet size, which in turn affects the particle size of the final powder.
Solvent System: The choice of solvent is critical for dissolving both the active compound and the carrier, and its volatility impacts the drying process.
Solid Content: The concentration of the dissolved solids in the feed solution can affect the particle properties and process efficiency.
While the principles of spray drying are well-established, the specific application and optimization of these parameters are highly dependent on the physicochemical properties of the compound being formulated. Without specific studies on this compound, any discussion of its formulation via spray drying would be purely speculative and would not meet the required standards of scientific accuracy for this article.
Further research would be necessary to determine the feasibility and optimal conditions for formulating this compound using spray drying techniques. Such research would involve screening various solvents and carrier polymers, followed by a systematic optimization of the process parameters to achieve the desired particle characteristics and product stability.
Advanced Spectroscopic and Analytical Characterization Techniques in the Study of 4,4 Dimethyl Cyclohexyl Acetic Acid Ethyl Ester
Chromatographic Separation and Quantification Methodologies
Chromatography is a fundamental technique for separating the target compound from impurities, reaction byproducts, or other components in a mixture.
Gas chromatography is a powerful tool for assessing the purity of volatile and thermally stable compounds like (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. wpmucdn.com For the analysis of this ester, a non-polar or mid-polar capillary column is typically employed.
The purity of a sample is determined by injecting a vaporized aliquot into the GC system. The resulting chromatogram displays peaks corresponding to each separated compound. The area of the peak for this compound relative to the total area of all peaks provides a quantitative measure of its purity, often expressed as a percentage. lobachemie.com Method parameters are optimized to ensure good separation and resolution from any potential impurities.
Table 1: Typical Gas Chromatography (GC) Parameters
| Parameter | Typical Value/Condition | Purpose |
| Column Type | Fused Silica (B1680970) Capillary | Provides high resolution and efficiency. |
| Stationary Phase | 5% Phenyl Methyl Siloxane | A versatile, mid-polarity phase suitable for separating a wide range of compounds, including esters. nist.gov |
| Column Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | Standard dimensions offering a good balance between resolution and analysis time. nist.gov |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the analyte through the column. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Temperature Program | Initial: 60°C, Ramp: 10°C/min to 280°C | A temperature gradient is used to elute compounds with a range of boiling points effectively. |
| Detector | Flame Ionization Detector (FID) | Highly sensitive to organic compounds and provides a linear response over a wide concentration range. |
High-Performance Liquid Chromatography is employed for the separation and quantification of less volatile or thermally labile compounds that may be present alongside the target ester. It is particularly useful for identifying related substances from synthesis or degradation. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is a common mode for this type of analysis. ekb.eg
Detection is often achieved using a Diode Array Detector (DAD) or a UV-Vis detector, although the ester group itself has a weak chromophore. Therefore, detection might be set at a low wavelength (e.g., ~210 nm). ekb.eg The method's specificity allows for the resolution of structurally similar compounds, which is critical for quality control. epa.gov
Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters
| Parameter | Typical Value/Condition | Purpose |
| Column | C18 (Octadecyl-silica), 5 µm particle size, 4.6 x 250 mm | Standard reversed-phase column for separating moderately non-polar compounds. ekb.eg |
| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water | A mixture of organic solvent and water is used to elute the compound from the column. A gradient can improve separation of complex mixtures. ekb.eg |
| Additive | 0.1% Formic Acid | Improves peak shape and ionization efficiency if coupled with a mass spectrometer. epa.gov |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm I.D. column. ekb.eg |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | Diode Array Detector (DAD) | Scans a range of wavelengths to detect analytes and assess peak purity. |
| Injection Volume | 10 µL | The volume of sample introduced into the system. |
Mass Spectrometry for Structural Elucidation and Fragmentation Pathways
Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides critical information about the molecular weight and structure of a compound.
Electron Ionization is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV). This process results in the formation of a molecular ion (M•+) and extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule, characterized by a pattern of fragment ions that can be used for structural elucidation and identification by comparison with spectral libraries. nist.govgovinfo.gov
For this compound (MW = 198.3), the molecular ion peak would be expected at m/z 198. Key fragmentation pathways would include the loss of the ethoxy group (-•OCH2CH3, 45 Da), loss of the ethyl group (-•CH2CH3, 29 Da), and cleavage of the bond between the carbonyl group and the cyclohexane (B81311) ring. The cyclohexane ring itself can undergo characteristic fragmentation.
Table 3: Predicted Key Ions in the EI Mass Spectrum of this compound
| m/z Value | Proposed Ion/Fragment | Description |
| 198 | [C12H22O2]•+ | Molecular Ion (M•+) |
| 170 | [M - C2H4]•+ | Loss of ethylene (B1197577) via McLafferty rearrangement |
| 153 | [M - •OC2H5]+ | Loss of the ethoxy radical |
| 125 | [M - •CH2COOC2H5]+ | Cleavage of the acetic acid ethyl ester side chain |
| 111 | [C8H15]+ | Fragment from the dimethylcyclohexane moiety |
| 88 | [CH3C(OH)=OC2H5]•+ | Ion from McLafferty rearrangement, characteristic of ethyl esters |
| 57 | [C4H9]+ | tert-Butyl cation from fragmentation of the dimethylcyclohexyl group |
Electrospray Ionization is a soft ionization technique that is particularly useful for polar and large molecules, but it can also be used for less polar compounds like esters. nih.gov Unlike EI, ESI typically produces intact molecular ions with minimal fragmentation. For a neutral molecule like this compound, ionization occurs through the formation of adducts with cations present in the solvent, such as protons ([M+H]+), sodium ions ([M+Na]+), or ammonium (B1175870) ions ([M+NH4]+). nih.gov These additives are often deliberately introduced into the mobile phase to promote ionization. nih.gov ESI is commonly coupled with HPLC (LC-MS) to provide mass information for each chromatographically separated peak. ekb.eg
Table 4: Expected Adduct Ions in the ESI Mass Spectrum
| Ion Adduct | Formula | Calculated m/z |
| Protonated Molecule | [C12H22O2 + H]+ | 199.17 |
| Sodiated Molecule | [C12H22O2 + Na]+ | 221.15 |
| Ammoniated Molecule | [C12H22O2 + NH4]+ | 216.19 |
Tandem Mass Spectrometry, or MS/MS, is a technique used to further investigate the structure of ions observed in the primary mass spectrum. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecule [M+H]+ from ESI) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov
This process provides detailed structural information and confirms the identity of the precursor ion. For the [M+H]+ ion of this compound (m/z 199.17), a characteristic fragmentation would be the neutral loss of ethanol (B145695) (C2H5OH, 46.07 Da), resulting in a prominent product ion at m/z 153.10. Further fragmentation of the cyclohexane ring could also be observed, providing deeper insight into the molecule's connectivity.
Table 5: Predicted MS/MS Fragmentation of the Protonated Molecule [M+H]+
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Description |
| 199.17 | 153.10 | C2H6O (46.07 Da) | Loss of ethanol, a characteristic fragmentation for protonated ethyl esters. |
| 199.17 | 111.12 | C4H8O2 (88.10 Da) | Loss of ethyl acetate (B1210297), indicating cleavage at the ring. |
| 153.10 | 125.10 | CO (28.00 Da) | Loss of carbon monoxide from the acylium ion. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
NMR spectroscopy is a powerful, non-destructive technique for determining the molecular structure of a compound. For this compound, NMR is crucial for analyzing the rigid chair conformation of the cyclohexane ring, imposed by the gem-dimethyl group at the C4 position, and for assigning the chemical environments of all protons and carbons.
The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments. The gem-dimethyl substitution at the C4 position effectively locks the cyclohexane ring into a stable chair conformation, preventing ring flipping. This conformational rigidity makes the axial and equatorial protons chemically distinct, leading to a more complex but highly informative spectrum.
The expected chemical shifts (δ) are influenced by factors such as electronegativity and magnetic anisotropy. The protons of the ethyl ester group are readily identifiable: a quartet around δ 4.1 ppm corresponding to the methylene (B1212753) group (-OCH₂-) adjacent to the oxygen atom, and a triplet around δ 1.2 ppm for the terminal methyl group (-CH₃). The methylene protons of the acetic acid side chain (-CH₂COO-) are expected to appear as a doublet around δ 2.2 ppm.
The protons on the cyclohexane ring produce a complex series of overlapping multiplets in the upfield region (typically δ 0.8-2.0 ppm). The two methyl groups at the C4 position are non-equivalent; the axial methyl group is shielded by the ring structure and appears at a slightly lower chemical shift than the equatorial methyl group. Both are expected to appear as sharp singlets.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Ethyl -CH₃ | 1.2 | Triplet (t) |
| Ethyl -OCH₂- | 4.1 | Quartet (q) |
| Side Chain -CH₂COO- | 2.2 | Doublet (d) |
| Ring -CH- (C1) | 1.8 | Multiplet (m) |
| Ring -CH₂- (C2, C6, C3, C5) | 0.9 - 1.7 | Multiplets (m) |
| Ring C4 -CH₃ (axial) | 0.85 | Singlet (s) |
Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Actual values may vary depending on solvent and experimental conditions.
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, providing a count of the non-equivalent carbons. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield around δ 172 ppm. The carbon of the -OCH₂- group is found around δ 60 ppm, while the terminal ethyl methyl carbon appears upfield at approximately δ 14 ppm.
The carbons of the 4,4-dimethylcyclohexyl moiety can be distinguished based on their substitution and position. The quaternary C4 carbon atom, bonded to the two methyl groups, is expected around δ 30-35 ppm. The methine carbon at C1, which bears the acetic acid ester side chain, would appear near δ 35-40 ppm. The methylene carbons of the ring (C2, C3, C5, C6) and the two methyl group carbons will resonate in the δ 25-40 ppm range. Due to the locked conformation, the two methyl carbons at C4 are chemically distinct and should produce separate signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ester C=O | 172 |
| Ethyl -OCH₂- | 60 |
| Ethyl -CH₃ | 14 |
| Side Chain -CH₂COO- | 43 |
| Ring -CH- (C1) | 38 |
| Ring -CH₂- (C2, C6) | 35 |
| Ring -CH₂- (C3, C5) | 39 |
| Ring >C< (C4) | 31 |
| Ring C4 -CH₃ (axial) | 28 |
Note: Predicted values are based on standard chemical shift tables and data from analogous structures. Actual values may vary depending on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu Key expected correlations include the coupling between the ethyl -OCH₂- and -CH₃ protons, the side-chain -CH₂COO- protons and the C1 methine proton, and sequential couplings between adjacent protons around the cyclohexane ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu It allows for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding, and often more easily assigned, proton signal from the ¹H spectrum. For instance, the proton signal at δ 4.1 ppm will show a correlation to the carbon signal at δ 60 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings (typically over 2-4 bonds) between protons and carbons. researchgate.net This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. researchgate.netyoutube.com Key HMBC correlations would include:
Protons of the ethyl group (-OCH₂- and -CH₃) to the ester carbonyl carbon (C=O).
Protons of the side-chain methylene (-CH₂COO-) to the carbonyl carbon and to carbons C1, C2, and C6 of the ring.
Protons of the gem-dimethyl groups to the quaternary C4 carbon and the adjacent C3 and C5 carbons.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule and can offer insights into its conformational state. IR and Raman spectroscopy are complementary; vibrations that are strong in IR are often weak in Raman, and vice versa. kurouskilab.com
The spectrum of this compound is dominated by the characteristic vibrations of its ester and cycloalkane components.
Ester Group: The most prominent feature in the IR spectrum is the intense carbonyl (C=O) stretching absorption, expected in the range of 1735-1750 cm⁻¹. spectroscopyonline.com This band is typically weaker in the Raman spectrum. The C-O single bond stretches of the ester group give rise to two strong bands in the IR spectrum, typically found in the 1300-1000 cm⁻¹ region. spectroscopyonline.com
Cycloalkane Group: The alkane portions of the molecule produce characteristic C-H stretching vibrations in the 2850-2960 cm⁻¹ range, which are strong in both IR and Raman spectra. libretexts.org Bending vibrations for CH₂ and CH₃ groups (scissoring and symmetric deformation) appear in the 1470-1450 cm⁻¹ and 1375 cm⁻¹ regions, respectively. libretexts.org The cyclohexane ring itself has characteristic "breathing" and deformation modes in the fingerprint region (< 1300 cm⁻¹). ustc.edu.cn
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | IR Intensity | Raman Intensity |
|---|---|---|---|---|
| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 2960 | Strong | Strong |
| C=O Stretch | Ester | 1735 - 1750 | Very Strong | Weak-Medium |
| CH₂ Scissoring | Alkane | ~1465 | Medium | Medium |
| CH₃ Bending | Alkane | ~1375 | Medium | Medium |
| C-O Stretch | Ester | 1150 - 1250 | Strong | Medium |
The conformational rigidity of the 4,4-dimethylcyclohexane ring has a notable effect on the vibrational spectra. In a flexible system like unsubstituted cyclohexane, the rapid interconversion between chair conformers can lead to broadened spectral bands. However, the presence of the gem-dimethyl group prevents this ring flip, locking the molecule into a single, well-defined chair conformation.
This conformational locking results in sharper and better-resolved vibrational bands, as the molecule exists predominantly in one energetic state. Furthermore, the specific orientation (axial or equatorial) of the acetic acid ethyl ester side chain can subtly influence the vibrational frequencies of bonds within the ring and the side chain itself due to differing steric interactions and slight changes in bond angles. For instance, steric compression between the side chain and axial hydrogens could lead to minor shifts in C-H or C-C vibrational modes compared to a less hindered analogue.
Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable to chiral analogues)
Chiroptical spectroscopy encompasses a group of techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exceptionally sensitive to the three-dimensional arrangement of atoms in a molecule and are therefore powerful tools for stereochemical analysis, including the determination of enantiomeric excess (e.e.), which is a measure of the purity of a chiral sample.
For a hypothetical chiral analogue of this compound, such as (R)- or (S)-cyclohexylacetic acid ethyl ester, chiroptical techniques would be central to its characterization. The magnitude of the chiroptical signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess. A racemic mixture (a 50:50 mixture of enantiomers) is optically inactive and thus produces no chiroptical signal.
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) measures the variation of the optical rotation of a chiral substance with the wavelength of light. A plot of specific rotation ([α]) versus wavelength (λ) is known as an ORD curve. wikipedia.orgmgcub.ac.in The phenomenon arises because chiral molecules exhibit different refractive indices for left and right circularly polarized light, causing the plane of linearly polarized light to rotate. leidenuniv.nl
In regions of the spectrum where the molecule does not absorb light, the ORD curve is a plain curve, showing a steady increase or decrease in rotation as the wavelength changes. egyankosh.ac.in However, in the vicinity of an electronic absorption band of a chromophore within the molecule (such as the carbonyl group of the ester in a chiral analogue), the ORD curve exhibits a characteristic peak and trough. This phenomenon is known as the Cotton effect. The sign of the Cotton effect (positive or negative) and its magnitude are characteristic of the chiral molecule's absolute configuration and conformation. egyankosh.ac.in
Table 1: Illustrative Optical Rotatory Dispersion Data for a Hypothetical Chiral Cyclohexylacetic Acid Ester Analogue
| Wavelength (nm) | Specific Rotation [α] (degrees) |
| 700 | +15 |
| 589 (Na D-line) | +25 |
| 450 | +50 |
| 350 | +120 |
| 315 (Peak) | +450 |
| 305 (Zero Crossover) | 0 |
| 295 (Trough) | -350 |
| 270 | -100 |
Note: This data is hypothetical and serves to illustrate a typical positive Cotton effect for a chiral analogue containing a carbonyl chromophore.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a related and often more informative chiroptical technique. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.orgleidenuniv.nl A CD spectrum is a plot of the difference in molar absorptivity (Δε = εL - εR) or molar ellipticity ([θ]) against wavelength. mgcub.ac.in
Like ORD, CD signals are only observed for chiral molecules and are most informative in the wavelength range where the molecule has a chromophore. A CD spectrum shows positive or negative peaks, also referred to as Cotton effects, corresponding to the electronic transitions of the chromophore. The sign and intensity of these peaks are highly sensitive to the stereochemistry of the molecule. egyankosh.ac.in
CD spectroscopy is a powerful tool for determining the enantiomeric excess of a sample. A pure enantiomer will show a CD spectrum with a certain intensity, while a racemic mixture will show no CD signal. The magnitude of the CD signal is directly proportional to the enantiomeric excess. By comparing the CD signal of a sample of unknown purity to that of a pure enantiomer, the e.e. can be accurately determined.
Although specific CD spectral data for a simple chiral analogue of this compound is not prevalent in the literature, numerous studies on other chiral esters and carboxylic acids demonstrate the utility of this technique. For instance, the absolute configuration of various chiral compounds can be determined by derivatizing them with a suitable chromophore and analyzing the resulting CD spectrum. nih.gov
Table 2: Illustrative Circular Dichroism Data for a Hypothetical Chiral Cyclohexylacetic Acid Ester Analogue
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| 350 | 0 |
| 320 | +500 |
| 300 (Peak) | +2500 |
| 280 | +1000 |
| 260 | 0 |
Note: This data is hypothetical and illustrates a positive Cotton effect in a CD spectrum for a chiral analogue.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to understanding the electronic behavior of molecules. These calculations can predict molecular geometries, energies, and a variety of spectroscopic properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of molecules, which in turn allows for the optimization of their geometries and the calculation of their energies. nih.gov For this compound, DFT calculations can predict key structural parameters.
Illustrative DFT-Calculated Geometrical Parameters:
Below is a representative table of what DFT calculations could yield for the key bond lengths and angles in the optimized geometry of this compound, based on typical values for similar functional groups.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |
| Bond Length | C=O (ester carbonyl) | ~1.21 Å |
| C-O (ester single bond) | ~1.36 Å | |
| O-CH2 (ethyl) | ~1.45 Å | |
| C-C (cyclohexane ring) | ~1.54 Å | |
| Bond Angle | O=C-O (ester) | ~123° |
| C-O-CH2 (ester) | ~116° | |
| C-C-C (cyclohexane ring) | ~111° |
Note: These are estimated values based on calculations for analogous structures. Actual values would require a dedicated DFT study on this compound.
The total electronic energy and the energies of the frontier molecular orbitals (HOMO and LUMO) are also important outputs of DFT calculations. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are often more computationally demanding than DFT but can provide highly accurate predictions of various properties, including spectroscopic parameters.
For this compound, ab initio calculations can be employed to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.
Vibrational Spectroscopy:
Ab initio calculations can determine the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in its IR and Raman spectra. While no specific ab initio vibrational frequency calculations for the title compound are published, studies on similar molecules demonstrate the approach. For example, ab initio calculations have been used to study the vibrational frequencies of weakly bonded complexes and various organic molecules. researchgate.net
Illustrative Predicted Vibrational Frequencies:
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| C=O stretch | Ester carbonyl | ~1730-1750 |
| C-O stretch | Ester | ~1200-1300 |
| C-H stretch | Cyclohexane & Ethyl | ~2850-3000 |
| CH₂ bend | Ethyl | ~1450-1470 |
Note: These are typical frequency ranges and would be precisely calculated in a specific ab initio study.
NMR Spectroscopy:
The prediction of NMR chemical shifts is another powerful application of ab initio methods. modgraph.co.uk The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. modgraph.co.uk By calculating the magnetic shielding tensors for each nucleus, one can predict the corresponding chemical shifts. This is particularly useful for complex molecules with many non-equivalent protons and carbons, such as this compound. Studies on cyclohexane derivatives have shown that ab initio methods can successfully predict their NMR properties. researchgate.netuncw.edu
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of molecules like this compound.
The cyclohexane ring is known for its conformational flexibility, with the chair conformation being the most stable. For substituted cyclohexanes, the relative stability of different chair conformations depends on the position (axial or equatorial) of the substituents. libretexts.orglibretexts.org The bulky 4,4-dimethyl substitution on the cyclohexane ring of the title compound will significantly influence its conformational preferences.
MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. nih.gov While specific MD studies on this molecule are not available, extensive research on disubstituted cyclohexanes provides a strong basis for understanding its behavior. researchgate.net For 1,4-disubstituted cyclohexanes, the diequatorial conformer is generally the most stable. libretexts.org In the case of the title compound, the ethyl acetate group at the 1-position can exist in either an axial or equatorial position. The 4,4-dimethyl groups will restrict the ring's flexibility.
Illustrative Conformational Energy Differences:
| Conformer | Substituent Positions | Relative Energy (kcal/mol) |
| Chair 1 | Ethyl Acetate: Equatorial | 0 (most stable) |
| Chair 2 | Ethyl Acetate: Axial | > 4 |
| Twist-Boat | - | ~5-6 |
Note: These are estimated energy differences based on A-values for similar substituents. The presence of the gem-dimethyl group may alter these values.
The behavior of molecules can be significantly influenced by their solvent environment. acs.org MD simulations are particularly well-suited for studying solvent effects as they can explicitly model the interactions between the solute and solvent molecules. The choice of solvent can affect the conformational equilibrium and the rates of chemical reactions. For instance, polar solvents may stabilize more polar conformers or transition states. researchgate.net
For this compound, MD simulations in different solvents (e.g., water, ethanol, hexane) could reveal how the solvent modulates its conformational preferences and the dynamics of the ethyl acetate side chain. The interactions between the ester group and polar solvent molecules, such as hydrogen bonding with water, could influence the orientation of the side chain and potentially the equilibrium between axial and equatorial conformers of the substituent.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface for a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies.
For this compound, a key reaction of interest is its hydrolysis, which can be catalyzed by either acid or base. nih.gov Computational modeling can provide a detailed, step-by-step picture of the hydrolysis mechanism.
Modeling Ester Hydrolysis:
DFT and ab initio methods can be used to model the reaction pathway of ester hydrolysis. This involves locating the structures of the reactants, the tetrahedral intermediate, the transition states connecting them, and the products. rsc.orgnih.gov The energies of these species are then calculated to determine the activation barriers for each step of the reaction.
A computational study of the acid-catalyzed hydrolysis of esters can elucidate the role of the catalyst in protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. researchgate.net Similarly, for base-catalyzed hydrolysis (saponification), modeling can show the attack of the hydroxide (B78521) ion on the carbonyl carbon.
Illustrative Reaction Profile Data for Ester Hydrolysis:
| Reaction Species | Description | Relative Energy (kcal/mol) |
| Reactants | Ester + H₂O (+ H⁺ or OH⁻) | 0 |
| Transition State 1 | Formation of tetrahedral intermediate | ~15-25 |
| Tetrahedral Intermediate | Sp³ hybridized carbonyl carbon | ~10-20 |
| Transition State 2 | Breakdown of tetrahedral intermediate | ~15-25 |
| Products | Carboxylic Acid + Alcohol | Varies with pH |
Note: These are typical energy ranges for ester hydrolysis and would be specifically calculated for this compound in a dedicated study.
The steric hindrance provided by the bulky 4,4-dimethylcyclohexyl group is expected to influence the rate of hydrolysis. Computational modeling can quantify this steric effect by comparing the activation energies for the hydrolysis of this ester with those of less hindered esters.
Exploration of Biological Interactions and Mechanistic Studies of 4,4 Dimethyl Cyclohexyl Acetic Acid Ethyl Ester
Investigation of Enzymatic Biotransformations
Esterase-Mediated Hydrolysis Pathways
There is no specific information available in the reviewed literature concerning the esterase-mediated hydrolysis of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester. Esterases are a broad class of enzymes that catalyze the cleavage of ester bonds, a process that would theoretically convert this compound into (4,4-Dimethyl-cyclohexyl)-acetic acid and ethanol (B145695). However, without experimental data, the susceptibility of this specific ester to enzymatic hydrolysis, the types of esterases involved, and the kinetics of such a reaction remain unknown.
Metabolic Fate in Model Biological Systems
No studies were found that investigated the metabolic fate of this compound in any model biological systems, such as microbial cultures or in vitro enzyme assays. Research in this area would be necessary to understand how organisms might process this compound, including the identification of potential metabolites and the pathways involved in its breakdown.
Receptor-Ligand Binding Studies
Target Identification and Binding Affinity Assessment
There is no publicly available research that identifies specific biological targets for this compound. Consequently, no data exists on its binding affinity for any receptors or other biological macromolecules. Such studies are fundamental to understanding the potential pharmacological or toxicological effects of a compound.
Structure-Activity Relationships in Receptor Interactions
In the absence of any identified biological targets or binding data, no structure-activity relationship (SAR) studies for this compound have been reported. SAR studies are crucial for optimizing the interaction of a molecule with its target and for designing new compounds with improved activity or selectivity.
Cellular Bioactivity in Non-Human, In Vitro Systems
No research articles or reports were identified that describe the cellular bioactivity of this compound in any non-human, in vitro systems. Such studies would be essential to determine if this compound has any effect on cellular processes, such as proliferation, viability, or signaling pathways.
Investigation of Cellular Uptake Mechanisms
There is no available research detailing how this compound enters cells. Scientific understanding of a compound's biological activity begins with its ability to cross the cell membrane. This can occur through various mechanisms, including passive diffusion, facilitated diffusion, or active transport. Each mechanism is dependent on the physicochemical properties of the molecule, such as its size, charge, and lipid solubility, as well as its interaction with cellular membrane components. However, no studies have been published that characterize these properties for this compound or that have experimentally observed its transport into cells. Consequently, there is no data to present in tabular or any other format regarding its cellular uptake.
Exploration of Specific Biochemical Pathway Modulation
Similarly, the scientific literature lacks any studies on the effects of this compound on specific biochemical pathways. Research in this area would typically involve experiments to determine if the compound interacts with enzymes, receptors, or signaling molecules, thereby altering cellular functions. Such investigations are crucial for identifying potential therapeutic applications or toxicological risks. Without these studies, it is not possible to ascertain whether this compound has any significant biological effect. As a result, there are no research findings to report or detail in a data table concerning its modulation of any biochemical pathways.
Environmental and Sustainable Chemistry Considerations for 4,4 Dimethyl Cyclohexyl Acetic Acid Ethyl Ester
Biodegradation Pathways and Environmental Fate
Aerobic and Anaerobic Degradation in Environmental Matrices
The degradation of (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester in the environment is expected to proceed through different pathways depending on the presence or absence of oxygen.
Aerobic Degradation: In the presence of oxygen, the biodegradation of compounds containing a cyclohexane (B81311) ring, such as cyclohexane carboxylate, often begins with oxidation. Aerobic microorganisms can introduce hydroxyl groups, leading to ring cleavage and eventual mineralization to carbon dioxide and water. For instance, the aerobic degradation of cyclohexane carboxylate can proceed through intermediates like trans-4-hydroxycyclohexane carboxylate and 4-ketocyclohexanecarboxylate before the ring is aromatized to 4-hydroxybenzoate. nih.govresearchgate.net Studies on similar compounds like cyclohexane have shown that aerobic microbial communities can achieve complete degradation over several months. battelle.org The ethyl ester group is susceptible to hydrolysis, a reaction catalyzed by esterase enzymes, which would yield (4,4-Dimethyl-cyclohexyl)-acetic acid and ethanol (B145695). These smaller molecules would then be further degraded.
Anaerobic Degradation: Under anaerobic conditions (absence of oxygen), the degradation process is generally slower. frontiersin.org For alicyclic compounds, the initial activation often involves addition to fumarate, as seen in the anaerobic degradation of cyclohexane, which leads to cyclohexylsuccinate. researchgate.net Subsequent reactions can lead to the formation of cyclohexanecarboxylate, linking the degradation pathway to that of aromatic compounds. researchgate.netasm.org For ester-containing compounds like dimethyl phthalate (B1215562) esters, anaerobic transformation often involves hydrolysis to the corresponding acid and alcohol, although complete mineralization may not occur over extended periods under sulfate-reducing conditions. nih.gov Therefore, under anaerobic conditions, this compound would likely be hydrolyzed first, followed by slow degradation of the resulting cyclohexylacetic acid and ethanol.
| Condition | Initial Step | Key Intermediates (Analogous Compounds) | Potential End Products |
| Aerobic | Hydrolysis & Oxidation | (4,4-Dimethyl-cyclohexyl)-acetic acid, Ethanol, Hydroxylated cyclohexanes | Carbon Dioxide, Water, Biomass |
| Anaerobic | Hydrolysis & Fumarate Addition | (4,4-Dimethyl-cyclohexyl)-acetic acid, Ethanol, Cyclohexylsuccinate derivatives | Methane, Carbon Dioxide, Biomass |
Role of Microorganisms in Compound Transformation
A diverse range of microorganisms is capable of degrading components structurally related to this compound.
Bacteria: Genera such as Pseudomonas, Bacillus, Rhodococcus, and Shewanella are well-known for their ability to degrade hydrocarbons, including cyclic alkanes like cyclohexane and cyclohexanone (B45756). frontiersin.orgresearchgate.netresearchgate.net For example, mixed cultures of Pseudomonas have been shown to effectively degrade cyclohexanol (B46403) and cyclohexanone. researchgate.net Rhodococcus rhodochrous can biodegrade di-ester plasticizers by first hydrolyzing the ester bonds. researchgate.net Facultative anaerobes like Thauera sp., Xanthobacter sp., and Agrobacterium sp. have been identified in the degradation of dimethyl phthalate esters under sulfate-reducing conditions. nih.gov
Fungi: While less studied for this specific class of compounds, fungi are known to possess powerful oxidative enzymes that can break down a wide variety of persistent organic pollutants.
The initial step in the microbial transformation of this compound is likely the enzymatic hydrolysis of the ester linkage by esterases, which are widespread in bacteria and fungi. This would be followed by the degradation of the resulting cyclohexane derivative and ethanol. The degradation of the dimethyl-cyclohexane ring would likely be initiated by monooxygenase or dehydrogenase enzymes, leading to ring opening and subsequent metabolism through central metabolic pathways.
Green Chemistry Principles in Synthesis and Application
Applying the principles of green chemistry to the synthesis and application of this compound can significantly reduce its environmental footprint.
Atom Economy and Waste Minimization in Production
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgskpharmteco.com A higher atom economy signifies less waste generation. dbpedia.org The synthesis of esters, including this compound, can be evaluated based on this principle.
A common method for ester synthesis is the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. While effective, this reaction produces water as a byproduct, which lowers the atom economy.
Example Atom Economy Calculation (Fischer Esterification): (4,4-Dimethyl-cyclohexyl)-acetic acid + Ethanol → this compound + Water
Molecular Weight of Desired Product: 198.30 g/mol
Sum of Molecular Weights of All Reactants: (170.25 g/mol + 46.07 g/mol ) = 216.32 g/mol
Atom Economy: (198.30 / 216.32) * 100% ≈ 91.7%
While an atom economy of 91.7% is relatively high, other synthetic methods like transesterification can also be considered. thechemicalengineer.com However, reactions like the Wittig or Suzuki reactions often have poor atom economy due to the use of high-mass reagents that become waste. wikipedia.org Minimizing waste also involves reducing the use of solvents, separation agents, and catalysts that cannot be recycled. skpharmteco.comwhiterose.ac.uk
| Synthetic Route | Reactants | Byproducts | Atom Economy | Waste Considerations |
| Fischer Esterification | Carboxylic Acid, Alcohol | Water | High | Minimal, if catalyst is recycled. |
| Steglich Esterification | Carboxylic Acid, Alcohol, DCC, DMAP | Dicyclohexylurea | Low | Stoichiometric amounts of urea (B33335) byproduct. semanticscholar.org |
| Transesterification | Ester, Alcohol | Different Alcohol | Can be high | Depends on the specific reactants. thechemicalengineer.com |
Use of Renewable Feedstocks and Solvents
The synthesis of this compound traditionally relies on petrochemical feedstocks. However, a greener approach would involve sourcing these materials from renewable biomass. nih.gov
Renewable Feedstocks: Lignocellulosic biomass is a rich source of aromatic compounds and other platform chemicals that can be converted into cyclohexanone and its derivatives. nih.govnrel.gov For instance, vanillin (B372448) and cyclopentanone, both derivable from biomass, can be used to synthesize cyclic compounds. mdpi.com Fatty acids from vegetable oils can also serve as precursors for certain cyclic structures. abiosus.org
Renewable Solvents: The use of environmentally benign solvents is a cornerstone of green chemistry. Traditional volatile organic solvents can be replaced with greener alternatives. Dimethyl carbonate (DMC), for example, is a sustainable solvent that can be used in esterification reactions. semanticscholar.org Supercritical fluids like CO2 and bio-based solvents such as ethanol are also excellent choices. whiterose.ac.uk
Development of Environmentally Benign Catalysts
The choice of catalyst is critical in green synthesis. Traditional catalysts, such as mineral acids (e.g., sulfuric acid), are often corrosive, hazardous, and difficult to recycle. nih.govresearchgate.net
Solid Acid Catalysts: Materials like sulfonated carbons, zeolites, and ion-exchange resins (e.g., Amberlyst) can replace liquid acids. nih.gov These are generally less corrosive, easier to separate from the reaction mixture, and can often be regenerated and reused.
Enzymatic Catalysis: Lipases are enzymes that can efficiently catalyze esterification and transesterification reactions under mild conditions (neutral pH and low temperatures). This approach avoids harsh reagents and can exhibit high selectivity.
Novel Metal-Based Catalysts: Recent research has focused on developing highly efficient and recyclable metal-based catalysts. For example, bimetallic oxide clusters of rhodium and ruthenium have shown exceptional activity in ester synthesis using environmentally friendly molecular oxygen as the oxidant. labmanager.comeurekalert.org Boric acid has also been identified as an effective and environmentally benign catalyst for transesterification. researchgate.net Metal-free catalysts, such as tetramethylammonium (B1211777) methyl carbonate, offer a recyclable and non-polluting alternative for producing complex esters. thechemicalengineer.com
Life Cycle Assessment Considerations for Production and Use of this compound
A formal Life Cycle Assessment (LCA) for this compound is not publicly available. However, by examining the likely synthesis pathways and the use patterns of similar fragrance esters, a qualitative and semi-quantitative assessment of its environmental and sustainability profile can be constructed. This analysis is crucial for identifying environmental hotspots and opportunities for applying green chemistry principles to minimize its ecological footprint. researchgate.netrsc.org The life cycle of this compound, like any chemical product, can be broken down into several key stages: raw material acquisition, chemical synthesis (manufacturing), product formulation and use, and end-of-life.
Production Phase: From Raw Materials to Final Ester
The production of this compound likely involves a multi-step chemical synthesis. A plausible route is the esterification of (4,4-Dimethyl-cyclohexyl)-acetic acid with ethanol, often in the presence of an acid catalyst. The environmental impacts of this production phase are therefore tied to the upstream production of these precursors and the efficiency of the esterification process itself.
Raw Material Acquisition:
The primary feedstocks are (4,4-Dimethyl-cyclohexyl)-acetic acid and ethanol. The environmental profile of the final product is significantly influenced by the origin of these starting materials.
Ethanol: Ethanol can be produced from petrochemical sources (e.g., hydration of ethylene) or through the fermentation of biomass (bio-ethanol). Bio-ethanol is generally considered a more sustainable option as it utilizes renewable feedstocks and can have a lower greenhouse gas emissions profile, depending on the agricultural practices and energy sources used in its production. coherentmarketinsights.com
Manufacturing - Esterification Process:
The esterification reaction itself presents several environmental considerations. Traditional methods often use homogeneous acid catalysts, such as sulfuric acid, which can lead to corrosive waste streams and difficult separation processes. matec-conferences.org
Table 1: Comparison of Potential Catalysts for Esterification
| Catalyst Type | Advantages | Disadvantages | Green Chemistry Principle Addressed |
| Homogeneous Acid (e.g., Sulfuric Acid) | High reactivity, low cost | Corrosive, generates acidic waste, difficult to separate | - |
| Heterogeneous Acid (e.g., Solid Acid Resins) | Easily separable, reusable, less corrosive | Potentially lower activity, may require higher temperatures | Catalysis, Waste Prevention |
| Biocatalysis (e.g., Lipases) | High selectivity, mild reaction conditions, biodegradable | Higher cost, potential for lower reaction rates | Use of Renewable Feedstocks, Design for Energy Efficiency |
The adoption of greener catalytic systems, such as solid acid catalysts or enzymes (lipases), can significantly improve the environmental performance of the manufacturing stage. researchgate.net These alternatives align with the principles of green chemistry by promoting waste reduction, enabling catalyst recycling, and often allowing for milder reaction conditions which reduces energy consumption. personalcaremagazine.com
Energy consumption is another key factor in the manufacturing process, particularly for heating, cooling, and purification steps like distillation. slchemtech.com Optimizing these processes for energy efficiency is a critical aspect of sustainable production.
Use Phase and End-of-Life Considerations
As a fragrance ingredient, this compound is typically incorporated into consumer products such as perfumes, cosmetics, and household cleaners. youtube.com The environmental impact during the use phase is primarily related to its release into the environment through wastewater and volatilization into the atmosphere.
Environmental Fate and Biodegradability:
Table 2: Illustrative Life Cycle Hotspots and Mitigation Strategies
| Life Cycle Stage | Potential Environmental Hotspot | Green Chemistry & Sustainability Strategies |
| Raw Material Acquisition | - High fossil fuel dependency for precursors- Energy-intensive synthesis of intermediates | - Sourcing of bio-based ethanol and cyclohexane precursors- Development of more efficient synthesis routes for intermediates |
| Manufacturing | - Use of hazardous and corrosive catalysts- Generation of solvent and catalyst waste- High energy consumption for reactions and purification | - Replacement of homogeneous catalysts with heterogeneous or biocatalysts- Use of greener solvents and solvent recovery systems- Process intensification and energy optimization |
| Use Phase | - Release of volatile organic compounds (VOCs) to the atmosphere- Discharge into wastewater systems | - Formulation of products to control release rates- Development of fragrances with higher biodegradability |
| End-of-Life | - Potential for persistence and bioaccumulation in the environment | - Designing for degradation into benign substances- Comprehensive ecotoxicological testing |
Future Directions and Research Opportunities
Exploration of Novel Synthetic Routes with Enhanced Efficiency
The synthesis of sterically hindered esters like (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester often presents significant challenges, demanding the development of more efficient and selective methodologies. google.comgoogle.com Future research should focus on overcoming the steric hindrance posed by the gem-dimethyl group on the cyclohexane (B81311) ring.
One promising avenue is the application of advanced catalytic systems. While traditional Fischer-Speier esterification may be sluggish, the use of modern coupling reagents and organocatalysts could offer milder and more effective alternatives. rsc.org For instance, carbodiimide-mediated esterifications, perhaps in conjunction with nucleophilic catalysts like 4-dimethylaminopyridine (B28879) (DMAP), could be explored to facilitate the reaction under ambient conditions. rsc.org Furthermore, the development of novel Lewis acid or solid-supported acid catalysts could provide reusable and more environmentally benign options. organic-chemistry.org
Another key area of investigation is the synthesis of the cyclohexane core itself. Traditional methods often involve the hydrogenation of corresponding aromatic precursors. youtube.comresearchgate.netquora.com Research into selective hydrogenation catalysts, such as rhodium or ruthenium-based systems, could offer greater control over stereochemistry and yield. youtube.com Exploring diastereoselective routes starting from chiral precursors could also open doors to enantiomerically pure versions of the target molecule, expanding its potential applications.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Advanced Esterification | Milder reaction conditions, improved yields for sterically hindered substrates. rsc.org | Development of novel coupling reagents and organocatalysts. rsc.org |
| Catalytic Hydrogenation | Efficient synthesis of the cyclohexane ring from readily available aromatic precursors. youtube.com | Design of highly selective and reusable catalysts (e.g., Rh, Ru). youtube.com |
| Asymmetric Synthesis | Access to enantiomerically pure forms of the compound. | Development of diastereoselective routes using chiral auxiliaries or catalysts. |
Discovery of Unprecedented Reactivity and Transformations
The unique structural features of this compound, particularly the conformationally locked cyclohexane ring, may give rise to unexpected reactivity. The gem-dimethyl group significantly influences the conformational equilibrium of the cyclohexane ring, which in turn can affect the reactivity of adjacent functional groups. algoreducation.comwikipedia.org
Future studies should investigate the influence of the bulky cyclohexyl group on reactions at the alpha-carbon of the ester. For example, enolate formation and subsequent alkylation or condensation reactions could exhibit unusual stereoselectivity due to the steric shielding provided by the cyclohexane moiety. worldofmolecules.com Furthermore, the ester group itself could be a handle for various transformations, such as reduction to the corresponding alcohol or conversion to other functional groups, where the steric environment could lead to novel outcomes. researchgate.net The reactivity of the C-H bonds on the cyclohexane ring itself, particularly in the context of late-stage functionalization, also warrants investigation. acs.org
Integration of Advanced Analytical Techniques for Deeper Mechanistic Understanding
A thorough understanding of the structure-property-reactivity relationships of this compound necessitates the use of advanced analytical techniques. While standard techniques like NMR and mass spectrometry are essential for basic characterization, more sophisticated methods can provide deeper insights.
For instance, advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and variable temperature NMR, can be employed to elucidate the precise conformational preferences of the cyclohexane ring and to study the dynamics of ring inversion. algoreducation.com Computational chemistry, particularly density functional theory (DFT), can be used in concert with experimental data to model the conformational landscape and predict the most stable conformers. acs.org These computational studies can also be invaluable in understanding reaction mechanisms and predicting the stereochemical outcomes of reactions. acs.orgnih.govresearchgate.net The characterization of complex reaction intermediates and products may also benefit from powerful techniques like high-resolution mass spectrometry (HRMS) and X-ray crystallography. nih.govamericanpharmaceuticalreview.comresearchgate.netjournalcsij.com
| Analytical Technique | Information Gained | Research Application |
| Advanced NMR | Conformational analysis, dynamic processes. algoreducation.com | Understanding the influence of the gem-dimethyl group on ring conformation. |
| Computational Chemistry | Energy landscapes, reaction mechanisms, predicted spectra. acs.org | Guiding synthetic efforts and interpreting experimental results. acs.org |
| HRMS & X-ray Crystallography | Unambiguous structure determination of novel compounds and intermediates. nih.gov | Characterizing products of unprecedented reactions. |
Application of High-Throughput Screening in Biological Investigations
While the biological activity of this compound is currently unknown, its unique lipophilic structure makes it a candidate for investigation in various biological contexts. High-throughput screening (HTS) offers a rapid and efficient method to evaluate the potential of this compound and its derivatives against a wide array of biological targets. acs.orgnih.govnih.gov
Libraries of related compounds, synthesized by varying the ester group or introducing further functionality on the cyclohexane ring, could be screened for activity in areas such as agrochemicals, pharmaceuticals, or materials science. thermofisher.com For example, the bulky, non-polar nature of the 4,4-dimethylcyclohexyl group might lead to interesting interactions with biological membranes or hydrophobic pockets of enzymes. HTS could be employed to identify potential leads for drug discovery, new fragrance components, or specialized polymers. thermofisher.commdpi.com
Development of Sustainable Manufacturing Processes
In line with the growing emphasis on green chemistry, future research should aim to develop sustainable manufacturing processes for this compound. quantaprocess.comelsevier.comfatfinger.io This involves considering the entire lifecycle of the chemical, from the sourcing of raw materials to the final product and its potential for recycling or biodegradation. nih.gov
Key areas for improvement include the use of renewable feedstocks, the development of catalytic processes that minimize waste and energy consumption, and the use of environmentally benign solvents. quantaprocess.comkajay-remedies.com For example, exploring biocatalytic methods for the synthesis of the ester or its precursors could offer a more sustainable alternative to traditional chemical synthesis. Furthermore, designing processes that operate under milder conditions and reduce the number of synthetic steps will contribute to a more sustainable manufacturing footprint. elsevier.comfatfinger.io
Theoretical Predictions Guiding Experimental Research
Computational chemistry and theoretical modeling are powerful tools that can guide and accelerate experimental research. mit.edu In the context of this compound, theoretical predictions can be used to:
Predict Reactivity and Selectivity: Computational models can help predict the most likely sites of reaction and the stereochemical outcomes of various transformations, allowing for more targeted and efficient experimental design. acs.orgacs.org
Elucidate Reaction Mechanisms: DFT calculations can be used to map out the energy profiles of potential reaction pathways, providing a deeper understanding of the underlying mechanisms. acs.org
Design Novel Catalysts: Theoretical studies can aid in the design of new catalysts with enhanced activity and selectivity for the synthesis of this sterically hindered ester.
Predict Physicochemical Properties: Properties such as solubility, lipophilicity, and conformational preferences can be predicted, which is valuable for potential applications in materials science and medicinal chemistry. acs.org
By integrating theoretical predictions with experimental work, researchers can more effectively navigate the challenges and opportunities associated with this unique chemical compound, ultimately accelerating the pace of discovery and innovation.
Q & A
Q. What are the common synthetic routes for preparing (4,4-Dimethyl-cyclohexyl)-acetic acid ethyl ester, and how can reaction completion be monitored experimentally?
The synthesis of analogous esters typically involves nucleophilic substitution or esterification under reflux conditions. For example, in the preparation of ethyl 2-(4-chlorophenoxy)acetate, a reaction mixture of phenol derivatives, ethyl chloroacetate, and anhydrous potassium carbonate in dry acetone is refluxed for 8 hours. Reaction progress is monitored via thin-layer chromatography (TLC) using hexane:ethyl acetate (3:1) as the solvent system. Post-reaction purification includes solvent distillation, aqueous extraction, and washing with sodium hydroxide to remove unreacted reagents .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
Key techniques include:
- Mass spectrometry (MS): Validates molecular weight and fragmentation patterns, with elemental analysis results within 0.5% of theoretical values .
- Nuclear magnetic resonance (NMR): Provides structural confirmation via proton and carbon chemical shifts, particularly for cyclohexyl and ester groups.
- Infrared (IR) spectroscopy: Identifies ester carbonyl (C=O) stretching (~1740 cm⁻¹) and C-O ester linkages.
Chromatographic methods (e.g., HPLC, GC-MS) are recommended for purity assessment.
Q. What safety protocols are critical when handling this compound in laboratory settings?
Refer to safety data sheets (SDS) for analogous compounds (e.g., chloroxylenol derivatives):
- Use personal protective equipment (PPE): gloves, goggles, and lab coats.
- Avoid prolonged skin/eye contact and inhalation. Work in a fume hood.
- Store in sealed containers away from oxidizing agents. Emergency protocols include rinsing exposed areas with water and contacting ChemTrec (1-800-424-9300) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity or stability of this compound under varying conditions?
Density functional theory (DFT) can optimize molecular geometry and calculate thermodynamic properties (e.g., Gibbs free energy, enthalpy of vaporization). For example, vaporization enthalpy (ΔvapH) data for structurally similar esters (e.g., 72.6 kJ/mol at 459 K for ethyl 2,4-dichlorophenoxyacetate) can inform stability predictions under thermal stress . Molecular dynamics simulations may further explore solvation effects and degradation pathways.
Q. What experimental strategies resolve contradictions in spectroscopic or chromatographic data for this compound?
- Cross-validation: Compare NMR/MS data with literature or databases (e.g., PubChem, NIST Chemistry WebBook).
- Error analysis: Quantify uncertainties in instrumentation (e.g., NMR calibration, GC-MS detector sensitivity).
- Replication: Repeat synthesis and characterization under controlled conditions to isolate variables (e.g., solvent purity, temperature gradients) .
Q. How can reaction mechanisms for the esterification or derivatization of this compound be elucidated?
- Kinetic studies: Monitor reaction rates via in-situ techniques (e.g., FTIR) to identify rate-determining steps.
- Isotopic labeling: Use deuterated reagents to trace proton transfer in acid-catalyzed esterification.
- Computational studies: Simulate transition states to confirm proposed mechanisms (e.g., nucleophilic acyl substitution) .
Q. What methodologies optimize the enantiomeric purity of this compound in asymmetric synthesis?
- Chiral chromatography: Use HPLC with chiral stationary phases (e.g., cellulose derivatives).
- Enzymatic resolution: Lipase-catalyzed transesterification to separate enantiomers.
- Circular dichroism (CD): Verify optical activity and quantify enantiomeric excess (ee) .
Data Analysis and Experimental Design
Q. How should researchers design experiments to investigate the hydrolysis kinetics of this ester under acidic vs. alkaline conditions?
- Control variables: Fix temperature, pH, and ionic strength while varying ester concentration.
- Sampling intervals: Collect aliquots at timed intervals for titration (acidic) or GC-MS analysis (alkaline).
- Rate law derivation: Plot ln(concentration) vs. time for pseudo-first-order kinetics. Compare activation energies via Arrhenius plots .
Q. What statistical approaches are appropriate for analyzing discrepancies between experimental and theoretical data (e.g., reaction yields, spectral matches)?
- Regression analysis: Fit experimental data to theoretical models (e.g., Langmuir isotherms for adsorption studies).
- t-tests/ANOVA: Assess significance of differences between replicates or conditions.
- Uncertainty propagation: Calculate combined standard uncertainties for derived parameters (e.g., percent yield) .
Critical Evaluation and Knowledge Gaps
What unresolved questions exist regarding the environmental fate or biodegradation pathways of this compound?
Q. How can advanced structural modifications enhance the compound’s application in drug delivery or material science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
